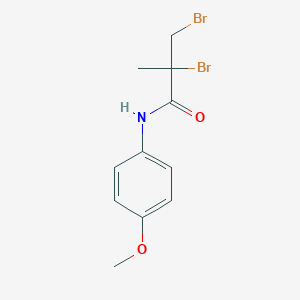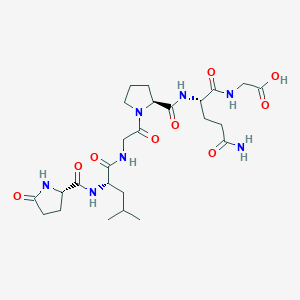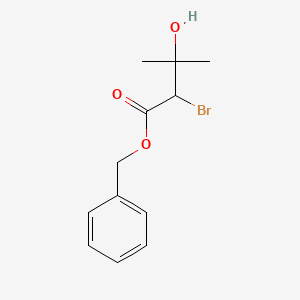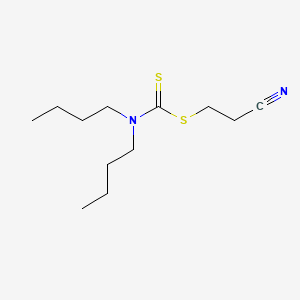
N-Phenylpyrazolidine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenylpyrazolidine-1-carbothioamide is a heterocyclic compound with the molecular formula C10H11N3OS. It is a derivative of pyrazolidine, featuring a phenyl group attached to the nitrogen atom and a carbothioamide group at the 1-position of the pyrazolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Phenylpyrazolidine-1-carbothioamide can be synthesized through a one-pot reaction involving hydrazine hydrate, arylidene malononitrile, and isothiocyanates. The reaction is typically carried out in the presence of a catalyst, such as HAp/ZnCl2 nano-flakes, at temperatures ranging from 60-70°C. This method offers high yields, a wide range of substrates, a simple procedure, and a short reaction time .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, ensuring the availability of raw materials, and implementing efficient purification processes to obtain the desired compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions: N-Phenylpyrazolidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
N-Phenylpyrazolidine-1-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N-Phenylpyrazolidine-1-carbothioamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit a wide range of biological activities.
Thiosemicarbazones: These compounds contain the carbothioamide group and are known for their antimicrobial and anticancer properties.
Uniqueness: N-Phenylpyrazolidine-1-carbothioamide is unique due to its specific combination of the phenyl group and the carbothioamide group attached to the pyrazolidine ring.
Eigenschaften
CAS-Nummer |
65677-70-5 |
|---|---|
Molekularformel |
C10H13N3S |
Molekulargewicht |
207.30 g/mol |
IUPAC-Name |
N-phenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C10H13N3S/c14-10(13-8-4-7-11-13)12-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,12,14) |
InChI-Schlüssel |
OSFFKTIENTWYKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNN(C1)C(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)

![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)


![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)



![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)



methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)
